2,3-Butanedithiol

Description

Structure

3D Structure

Properties

IUPAC Name |

butane-2,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-3(5)4(2)6/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWSEEHCVDRRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047089 | |

| Record name | 2,3-Butanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

86.00 to 87.00 °C. @ 50.00 mm Hg | |

| Record name | 2,3-Butanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscble in fat | |

| Record name | 2,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997 (20°) | |

| Record name | 2,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4532-64-3 | |

| Record name | 2,3-Butanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4532-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G298U39K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Butanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Butanedithiol, also known as 2,3-dimercaptobutane, is a vicinal dithiol with significant applications in organic synthesis and as a potent chelating agent. Its chemical behavior is largely dictated by the two adjacent thiol (-SH) groups, which confer upon it distinct reactivity, particularly in redox reactions and in the formation of cyclic thioacetals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, supported by detailed experimental methodologies and data presented for clarity and comparative analysis.

Chemical Structure and Properties

This compound is a four-carbon chain with thiol groups attached to the second and third carbon atoms. The presence of two chiral centers at these positions gives rise to three stereoisomers: (2R,3R)-2,3-butanedithiol, (2S,3S)-2,3-butanedithiol (a pair of enantiomers), and meso-2,3-butanedithiol.

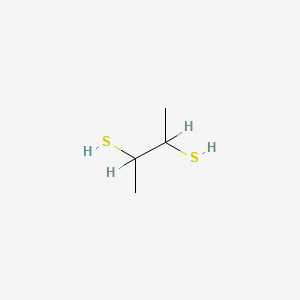

Structure:

Figure 1: 2D structure of this compound.

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀S₂ | [1][2][3][4] |

| Molecular Weight | 122.25 g/mol | [1][2][3][4] |

| CAS Number | 4532-64-3 | [1][2][3][4] |

| Boiling Point | 86-87 °C at 50 mmHg | [1][3] |

| Density | 0.995 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5194 | [1] |

| Solubility | Insoluble in water; miscible in fat. | [3] |

| Appearance | Colorless liquid | |

| Odor | Sulfurous, meaty, beefy | [5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of the corresponding stereoisomer of 2,3-butanediol (B46004) dibromide with thiourea (B124793), followed by hydrolysis. This method allows for the preparation of both the meso and DL-forms of the dithiol.

Experimental Protocol: Synthesis from 2,3-Butanediol Dibromide

This protocol outlines the synthesis of meso- and DL-2,3-butanedithiol from their respective dibromide precursors.

Materials:

-

meso- or DL-2,3-butanediol dibromide

-

Thiourea

-

Ethanol (B145695) (95%)

-

Potassium hydroxide (B78521)

-

Hydrochloric acid (concentrated)

-

Ether

-

Nitrogen gas

Procedure:

-

Formation of the Thiuronium Salt: A solution of the appropriate 2,3-butanediol dibromide (1 mole) in 500 mL of 95% ethanol is prepared. To this, a solution of thiourea (2.1 moles) in 500 mL of 95% ethanol is added. The mixture is refluxed for two hours.

-

Hydrolysis: The reaction mixture is cooled, and a solution of potassium hydroxide (2.2 moles) in 200 mL of water is added. The mixture is then refluxed under a nitrogen atmosphere for four hours.

-

Acidification and Extraction: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The resulting solution is then extracted with ether.

-

Purification: The ether extract is dried over anhydrous sodium sulfate, and the ether is removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the chemistry of its thiol groups. These groups are nucleophilic and readily undergo oxidation.

Oxidation to Disulfides

Thiols can be oxidized to disulfides. In the case of vicinal dithiols like this compound, this can lead to the formation of a cyclic disulfide. This interconversion is a redox reaction, with the dithiol being the reduced form and the disulfide being the oxidized form.[2] Mild oxidizing agents such as iodine or even atmospheric oxygen can facilitate this conversion.[3]

Figure 2: Redox interconversion of this compound.

Formation of Thioacetals

Dithiols react with aldehydes and ketones to form cyclic thioacetals.[3] These reactions are often used in organic synthesis as a method for protecting carbonyl groups, as thioacetals are stable under conditions that would cleave their oxygen-containing acetal (B89532) counterparts.

Figure 3: Formation of a cyclic thioacetal.

Experimental Characterization

The characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

-

Data Acquisition: The ¹H NMR spectrum is acquired at room temperature.

-

Expected Signals: The spectrum of this compound in CDCl₃ would show characteristic signals for the methyl protons, the methine protons adjacent to the thiol groups, and the thiol protons themselves.[1] The exact chemical shifts and coupling patterns will depend on the stereoisomer being analyzed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption band is that of the S-H bond.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the liquid.[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Signals: A characteristic weak absorption band for the S-H stretch is expected in the region of 2550-2600 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in a volatile solvent is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the components of the sample before they enter the mass spectrometer.

-

Data Acquisition: The sample is injected into the GC, and the mass spectrum is recorded as the compound elutes from the column.

-

Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (122.25 g/mol ), as well as characteristic fragment ions.[6]

Conclusion

This compound is a versatile chemical with a rich reactivity profile stemming from its vicinal thiol groups. Its synthesis and characterization are well-established, relying on standard organic chemistry techniques and modern analytical instrumentation. This guide provides a foundational understanding of the key chemical properties and structural aspects of this compound, intended to support researchers and professionals in their scientific endeavors.

References

A Technical Guide to the Physical Properties of 2,3-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2,3-Butanedithiol (CAS RN: 4532-64-3), also known as 2,3-dimercaptobutane. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in various chemical and pharmaceutical contexts. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H10S2 | PubChem[1], ChemicalBook |

| Molecular Weight | 122.25 g/mol | PubChem[1], ChemicalBook, NIST WebBook[2] |

| Boiling Point | 86-87 °C at 50 mmHg | PubChem[1], ChemicalBook, The Good Scents Company[3] |

| 69-70 °C at 28 mmHg | The Good Scents Company[3] | |

| Density | 0.995 g/mL at 25 °C | ChemicalBook |

| 0.997 g/mL at 20 °C | PubChem[1] | |

| 1.030 to 1.034 g/mL at 20 °C | The Good Scents Company[3] | |

| Refractive Index | 1.5194 at 20 °C/D | ChemicalBook |

| 1.517-1.527 | PubChem[1] | |

| 1.51800 to 1.52200 at 20 °C | The Good Scents Company[3] | |

| Solubility | Insoluble in water | PubChem[1], The Good Scents Company[3] |

| Soluble in alcohol and fats | PubChem[1], The Good Scents Company[3] | |

| Vapor Pressure | 2.149 mmHg at 25 °C (estimated) | The Good Scents Company[3] |

| Flash Point | 126 °F (52.22 °C) TCC | The Good Scents Company[3] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of a liquid compound like this compound. These represent standard laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a relatively high boiling point, vacuum distillation is often employed to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. For vacuum distillation, a vacuum pump and a manometer are connected to the system.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Distillation: The apparatus is evacuated to the desired pressure (e.g., 50 mmHg). The flask is then heated gently.

-

Data Collection: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Determination of Density

Density is the mass per unit volume of a substance. The density of a liquid can be determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

Calculation: The pycnometer containing the sample is weighed. The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Methodology (using a refractometer):

-

Instrument Calibration: The refractometer is calibrated using a standard with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.

Caption: Logical workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,3-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Butanedithiol, a vital organosulfur compound, serves as a crucial building block in various chemical syntheses and as a potent reducing agent. Its vicinal thiol groups offer unique reactivity, making it a valuable reagent in organic chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and details the most effective purification methodologies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and handle high-purity this compound for their specific applications.

Introduction

This compound (also known as 2,3-dimercaptobutane) is a dithiol with the chemical formula C₄H₁₀S₂.[1][2] It exists as two stereoisomers: a chiral pair (d- and l-isomers) and an achiral meso-isomer. The presence of two adjacent thiol groups imparts specific chemical properties, including its strong reducing potential and its ability to form stable five-membered rings with metals and other electrophiles. These characteristics make it a valuable ligand in coordination chemistry, a protecting group in organic synthesis, and a key component in the preparation of certain polymers and agrochemicals.

This guide will focus on the chemical synthesis and subsequent purification of this compound, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Synthesis of this compound

Several synthetic pathways have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, the desired stereochemistry, and the scale of the reaction.

From 2,3-Butanediol (B46004) via Tosylation and Substitution

A common and reliable method for synthesizing this compound involves the conversion of the corresponding diol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a thiolating agent.

Workflow for Synthesis from 2,3-Butanediol:

Caption: Synthesis of this compound from 2,3-Butanediol.

Experimental Protocol:

Step 1: Tosylation of 2,3-Butanediol

-

To a solution of 2,3-butanediol (1.0 eq) in anhydrous pyridine (5-10 volumes) cooled to 0 °C in an ice bath, slowly add p-toluenesulfonyl chloride (2.2 eq).

-

Stir the mixture at 0 °C for 4-6 hours, then allow it to stand at room temperature overnight.

-

Pour the reaction mixture into a beaker of ice-water and stir until the product precipitates.

-

Filter the solid product, wash thoroughly with cold water and cold ethanol (B145695) to remove pyridine and unreacted starting materials.

-

Dry the resulting 2,3-butanediol ditosylate under vacuum.

Step 2: Thiolation of 2,3-Butanediol ditosylate

-

Prepare a solution of sodium hydrosulfide (B80085) (NaSH) by bubbling hydrogen sulfide (B99878) gas through a solution of sodium ethoxide in ethanol. Alternatively, commercial NaSH can be used.

-

To a solution of 2,3-butanediol ditosylate (1.0 eq) in a suitable solvent such as ethanol or DMF, add a solution of sodium hydrosulfide (2.5 eq) at room temperature.

-

Heat the reaction mixture to reflux for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to protonate the thiolate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

From 2,3-Dichlorobutane (B1630595)

Another viable route involves the direct nucleophilic substitution of a dihalide with a sulfur nucleophile.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,3-dichlorobutane (1.0 eq) and a solution of sodium hydrosulfide (NaSH) (2.5 eq) in ethanol.

-

Heat the mixture to reflux for 6-12 hours under an inert atmosphere. The reaction progress can be monitored by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into an ice-water mixture.

-

Acidify the aqueous solution with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield crude this compound.

Purification of this compound

Crude this compound often contains unreacted starting materials, by-products, and disulfides formed by oxidation. High purity is often required for subsequent applications, necessitating a robust purification strategy. Due to the susceptibility of thiols to oxidation, all purification steps should be performed under an inert atmosphere.

Purification Workflow:

Caption: General workflow for the purification of this compound.

Fractional Distillation

Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a laboratory scale. The lower pressure allows the distillation to be carried out at a lower temperature, minimizing thermal decomposition and oxidation.

Experimental Protocol:

-

Set up a fractional distillation apparatus with a Vigreux column or a packed column to ensure good separation.

-

Ensure all glassware is dry and the system can be maintained under an inert atmosphere (nitrogen or argon).

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Slowly reduce the pressure of the system using a vacuum pump protected by a cold trap.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the correct boiling point and pressure (see Table 1).

-

The purified this compound should be collected in a receiver flask cooled in an ice bath and stored under an inert atmosphere.

Preparative Chromatography

For applications requiring very high purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.

Preparative Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity column is typically used.

-

Carrier Gas: An inert gas like helium or nitrogen.

-

Conditions: The temperature program should be optimized to achieve good separation between this compound and any impurities.

-

Collection: A collection system is used to trap the desired fraction as it elutes from the column.

Preparative High-Performance Liquid Chromatography (HPLC):

Low molecular weight thiols can be challenging to analyze directly by HPLC due to their lack of a strong chromophore.[3] Pre-column derivatization is a common strategy for analytical purposes, but for preparative purification, direct separation on a suitable stationary phase is preferred.[3]

-

Column: A reversed-phase column (e.g., C18) is often suitable.

-

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. The mobile phase should be degassed to prevent oxidation.

-

Detection: Refractive index (RI) detection is often used for compounds lacking a UV chromophore.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀S₂ | [1][2] |

| Molecular Weight | 122.25 g/mol | [1] |

| Boiling Point | 86-87 °C at 50 mmHg | [1] |

| Density | 1.030 - 1.034 g/cm³ at 20 °C | [4] |

| Refractive Index | 1.518 - 1.522 at 20 °C | [4] |

| CAS Number | 4532-64-3 | [1] |

Safety and Handling

This compound is a flammable liquid and vapor.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[5][6]

-

Inert Atmosphere: Due to its sensitivity to oxidation, it is best handled and stored under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[5][6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis and purification of this compound can be achieved through well-established chemical procedures. The choice of synthetic route depends on factors such as starting material availability and desired stereochemistry. Successful purification, primarily through fractional distillation under an inert atmosphere, is critical for obtaining a high-purity product suitable for a wide range of applications in research and development. Adherence to strict safety protocols is paramount when working with this odorous and reactive compound. This guide provides a solid foundation for the preparation and handling of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-butanedithiol, a vicinal dithiol with applications in coordination chemistry, materials science, and as a precursor in organic synthesis. This document details the synthesis, properties, and analytical considerations for the three stereoisomers: the chiral enantiomeric pair (2R,3R)-2,3-butanedithiol and (2S,3S)-2,3-butanedithiol, and the achiral meso-2,3-butanedithiol.

Introduction to Stereoisomerism in this compound

This compound possesses two chiral centers at carbons 2 and 3, giving rise to three distinct stereoisomers. The enantiomeric pair, (2R,3R) and (2S,3S), are non-superimposable mirror images and are optically active, rotating plane-polarized light in equal but opposite directions. The meso isomer, (2R,3S) or (2S,3R), contains an internal plane of symmetry and is therefore achiral and optically inactive.

Synthesis of this compound Stereoisomers

The synthesis of the stereoisomers of this compound can be approached through stereospecific routes starting from the corresponding stereoisomers of 2,3-butanediol (B46004) or via non-stereospecific methods followed by resolution of the resulting mixture.

Synthesis of meso-2,3-Butanedithiol and DL-2,3-Butanedithiol Mixture

A common route to a mixture of the meso and racemic (DL) forms of this compound involves the reaction of 2,3-epoxybutane (B1201590) (a mixture of cis and trans isomers) with a source of hydrosulfide (B80085).

Materials:

-

2,3-Epoxybutane (mixture of cis and trans isomers)

-

Sodium hydrosulfide (NaSH) or Hydrogen sulfide (B99878) (H₂S) in a suitable solvent (e.g., ethanol)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

A solution of 2,3-epoxybutane in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

An ethanolic solution of sodium hydrosulfide is added dropwise to the epoxide solution at room temperature. Alternatively, hydrogen sulfide gas can be bubbled through the solution.

-

The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of meso- and DL-2,3-butanedithiol, can be purified by fractional distillation.

Chiral Resolution of Racemic this compound

The separation of the enantiomers of DL-2,3-butanedithiol can be achieved through chiral resolution techniques. A common method involves the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary.

Materials:

-

DL-2,3-Butanedithiol

-

Enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-Mandelic acid or a derivative)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

-

DMAP (4-Dimethylaminopyridine) as a catalyst

-

Suitable solvent (e.g., dichloromethane)

-

Hexane and Ethyl Acetate (B1210297) for chromatography

-

Lithium aluminum hydride (LiAlH₄) or other reducing agent for ester cleavage

-

Hydrochloric acid (for workup)

Procedure:

-

Diastereomer Formation: To a solution of DL-2,3-butanedithiol in dichloromethane, two equivalents of an enantiomerically pure chiral carboxylic acid, DCC, and a catalytic amount of DMAP are added. The reaction is stirred at room temperature until the formation of the diastereomeric diesters is complete.

-

Separation: The resulting mixture of diastereomers is separated by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate solvent system. The two diastereomers will have different retention factors, allowing for their isolation.

-

Cleavage of Chiral Auxiliary: Each separated diastereomer is then treated with a reducing agent like lithium aluminum hydride in a suitable solvent (e.g., diethyl ether) to cleave the ester bonds and regenerate the individual enantiomers of this compound.

-

Workup and Purification: The reaction is carefully quenched with water and aqueous acid. The dithiols are extracted, dried, and purified by distillation to yield enantiomerically enriched (2R,3R)- and (2S,3S)-2,3-butanedithiol.

Quantitative Data of this compound Stereoisomers

While extensive data is available for the analogous 2,3-butanediol stereoisomers, specific experimental data for the individual stereoisomers of this compound is limited in the literature. The following table summarizes the available data for the racemic mixture and provides analogous data for the diol stereoisomers for comparative purposes.

| Property | DL-2,3-Butanedithiol (racemic mixture) | (2R,3R)-2,3-Butanediol (analog) | (2S,3S)-2,3-Butanediol (analog) | meso-2,3-Butanediol (analog) |

| CAS Number | 4532-64-3 | 24347-58-8 | 19132-06-0 | 5341-95-7 |

| Molecular Formula | C₄H₁₀S₂ | C₄H₁₀O₂ | C₄H₁₀O₂ | C₄H₁₀O₂ |

| Molecular Weight | 122.25 g/mol | 90.12 g/mol | 90.12 g/mol | 90.12 g/mol |

| Boiling Point | 86-87 °C at 50 mmHg[1] | 178-180 °C | 182-184 °C | 181-183 °C |

| Density | 0.995 g/mL at 25 °C[1] | 0.987 g/mL at 25 °C | 0.987 g/mL at 25 °C | 1.001 g/mL at 20 °C |

| Refractive Index | 1.5194 at 20 °C[1] | 1.431 at 20 °C | 1.431 at 20 °C | 1.437 at 20 °C |

| Specific Rotation ([α]D) | 0° (racemic) | -13.5° (neat) | +13.5° (neat) | 0° (achiral) |

Note: Data for the diol analogs are provided for illustrative purposes and are not representative of the dithiol compounds.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and resolution of this compound stereoisomers.

Caption: Synthesis of meso- and DL-2,3-butanedithiol.

Caption: Chiral resolution of DL-2,3-butanedithiol.

Conclusion

The stereoisomers of this compound represent an important class of vicinal dithiols. While methods for the synthesis of the meso and racemic forms are established, the resolution of the enantiomers and their specific properties are less well-documented in readily available literature. The protocols and data presented in this guide, including analogies to the well-studied 2,3-butanediol, provide a foundational understanding for researchers and professionals working with these chiral sulfur compounds. Further research into the enantioselective synthesis and detailed characterization of the individual stereoisomers would be a valuable contribution to the field.

References

Spectroscopic Profile of 2,3-Butanedithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Butanedithiol (CAS No. 4532-64-3), a dithiol compound with applications in various fields of chemical research and development. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a quantitative table format from the search results. | See spectrum for details | See spectrum for details | CH₃, CH, SH |

Note: A ¹H NMR spectrum is available from ChemicalBook, recorded on a 400 MHz instrument in CDCl₃. Detailed analysis of the spectrum would be required to populate the table with precise chemical shifts, multiplicities, and integrations.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| No publicly available experimental ¹³C NMR spectrum was found in the search results. | CH₃, CH |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2550 | Weak | S-H stretch |

| 2850-2960 | Strong | C-H stretch (alkane) |

| 1370-1450 | Medium | C-H bend (alkane) |

Note: The characteristic S-H stretching vibration for thiols is typically weak. The provided data is based on general spectroscopic principles for thiols and alkanes, as specific peak tables for this compound were not available in the search results.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 122 | Base Peak | [M]⁺ (Molecular Ion) |

| Additional fragmentation data is not readily available. |

Note: The molecular weight of this compound is 122.25 g/mol . The mass spectrum would show a molecular ion peak at m/z 122. Further fragmentation patterns would need to be analyzed from the raw mass spectrum data.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid thiol compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters for spectral width, acquisition time, and number of scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Clean the ATR crystal surface thoroughly with a suitable solvent and a lint-free wipe. Record a background spectrum to account for atmospheric and instrument absorbances.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is completely covered.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a solvent and lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS instrument equipped with an appropriate capillary column (e.g., DB-5ms)

-

Syringe for injection

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature and transfer line temperature (e.g., 250 °C and 280 °C, respectively).

-

Use helium as the carrier gas at a constant flow rate.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-300). Electron ionization (EI) at 70 eV is a standard method.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization and analysis.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2,3-Butanedithiol: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-butanedithiol (CAS RN: 4532-64-3), a versatile organosulfur compound. The document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its application in nanotechnology and polymer science. This guide is intended to serve as a valuable resource for professionals in research and development who are considering the use of this dithiol in their work.

Commercial Availability and Suppliers

This compound, also known as 2,3-dimercaptobutane, is commercially available from a range of chemical suppliers. It is typically offered in various purities and quantities to suit different research and development needs. Below is a summary of prominent suppliers and their offerings. Please note that pricing and availability are subject to change and should be verified on the suppliers' websites.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name/Grade | Purity | Available Quantities |

| Sigma-Aldrich | This compound, ≥99%, FG | ≥99% | Sample, 100 g, 1 kg |

| TCI America | This compound | >98.0% (GC) | 5 g, 25 g |

| Fisher Scientific | This compound 98.0+%, TCI America™ | ≥98.0% (GC) | 5 g, 25 g |

| CP Lab Safety | This compound, TCI America | Not Specified | 5 g, 25 g |

| Synerzine | This compound | Not Specified | Inquire |

| Robinson Brothers | This compound | Not Specified | Inquire |

| Elex Biotech LLC | This compound | Not Specified | Inquire |

| Nanoporation | This compound | Not Specified | 5 g |

Physicochemical and Safety Data

Understanding the properties and hazards of this compound is crucial for its safe handling and effective application.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4532-64-3 | [1][2][3] |

| Molecular Formula | C₄H₁₀S₂ | [4] |

| Molecular Weight | 122.24 g/mol | [3][4] |

| Appearance | Colorless to Yellow Liquid | [3] |

| Boiling Point | 86-87 °C @ 50 mmHg | [1] |

| Density | 0.995 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5194 | [1] |

| Synonyms | 2,3-Dimercaptobutane, butane-2,3-dithiol | [1][4] |

Safety and Handling: this compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is essential to handle this chemical in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including gloves and eye protection.[5]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H226: Flammable liquid and vapourH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Source: Synerzine Safety Data Sheet.[5]

Applications and Experimental Protocols

Dithiols are effective capping and linking agents for metallic nanoparticles due to the strong affinity of sulfur for metals like gold.[4] This protocol describes a general procedure for the functionalization of pre-synthesized gold nanoparticles (AuNPs).

Objective: To functionalize the surface of gold nanoparticles with this compound to introduce thiol groups for further conjugation or to create inter-particle linkages.

Materials:

-

Gold nanoparticle (AuNP) colloidal solution

-

This compound

-

Ethanol (anhydrous)

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Functionalization Reaction: While gently stirring the AuNP colloidal solution, slowly add the this compound solution. A typical starting molar ratio is 1000:1 (dithiol:AuNPs).[4]

-

Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous gentle stirring to ensure complete surface coverage.[4]

-

Purification:

-

Transfer the solution to centrifuge tubes.

-

Centrifuge the solution to pellet the functionalized AuNPs. The required speed and duration will depend on the nanoparticle size and should be determined empirically.

-

Carefully remove the supernatant containing excess dithiol.

-

Resuspend the nanoparticle pellet in fresh ethanol.

-

Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted dithiol.[4]

-

-

Characterization:

-

UV-Vis Spectroscopy: Analyze the purified, functionalized AuNPs to observe the characteristic shift in the surface plasmon resonance (SPR) peak, which indicates a change in the nanoparticle's surface environment.

-

Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the functionalized nanoparticles to assess their size and monitor for any aggregation.[4]

-

Logical Workflow for Nanoparticle Functionalization:

Caption: Workflow for functionalizing gold nanoparticles with this compound.

This compound can act as a cross-linker in thiol-ene "click" chemistry, a rapid and efficient method for forming polymer networks. This reaction proceeds via a radical-mediated addition of a thiol group across a double bond (ene).

Objective: To form a hydrogel network by cross-linking a multi-arm polymer containing norbornene groups with this compound.

Materials:

-

4-arm poly(ethylene glycol) norbornene (PEG4NB)

-

This compound

-

Photoinitiator (e.g., LAP, lithium phenyl-2,4,6-trimethylbenzoylphosphinate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV light source (365 nm)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve the PEG4NB macromer in PBS to the desired weight percentage (e.g., 5-10 wt%).

-

Add the photoinitiator to the solution (e.g., to a final concentration of 1 mM).

-

Add this compound as the cross-linker. A 1:1 molar ratio of thiol groups to ene (norbornene) groups is typically used for optimal network formation.[3]

-

-

Hydrogel Formation:

-

Pipette the precursor solution into a mold or onto a surface.

-

Expose the solution to UV light (e.g., 365 nm, 5 mW/cm²) for a sufficient duration (e.g., 3-5 minutes) to initiate polymerization and cross-linking.[3]

-

-

Post-Formation:

-

The hydrogel should form within minutes.

-

Gently remove the hydrogel from the mold and place it in fresh PBS to swell and to allow any unreacted components to diffuse out.

-

-

Characterization:

-

Swelling Ratio: Measure the mass of the hydrogel after swelling to equilibrium and compare it to its dry mass to determine the swelling ratio.

-

Rheology: Use a rheometer to measure the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

-

Logical Workflow for Thiol-Ene Hydrogel Formation:

Caption: Workflow for forming a hydrogel via thiol-ene cross-linking.

Signaling Pathways and Other Biological Roles

Extensive literature searches did not yield information on the direct involvement of this compound in specific biological signaling pathways. Its primary documented roles in a biological context are related to its chemical reactivity, such as its use in the chelation of heavy metals, a property common to vicinal dithiols. It is important to distinguish this compound from its diol analog, 2,3-butanediol, which is a common metabolite in bacterial fermentation pathways and has been studied for its effects on host immune responses.[6][7][8] There is currently no evidence to suggest that this compound shares these biological signaling functions.

This guide provides a foundational understanding of this compound for research applications. As a reactive dithiol, its potential extends to various areas of chemical synthesis and materials science, and the provided protocols offer a starting point for its practical implementation.

References

- 1. db-thueringen.de [db-thueringen.de]

- 2. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach | MDPI [mdpi.com]

- 3. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2,3-Butanedithiol: A Journey Through its Discovery and Chemical History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2,3-Butanedithiol, a versatile organosulfur compound. From its initial synthesis to its applications in various scientific fields, this document provides a comprehensive overview for researchers and professionals in drug development and related industries.

Discovery and Early Synthesis

The history of this compound is intrinsically linked to the broader development of organosulfur chemistry. While the exact date and discoverer of its first synthesis remain elusive in readily available literature, a significant milestone in its history is the 1962 publication by E. J. Corey and Rajat B. Mitra in the Journal of the American Chemical Society. This paper detailed the synthesis of the optically active L(+)-2,3-Butanedithiol and highlighted its application in the resolution of racemic carbonyl compounds.

The synthesis described by Corey and Mitra established a foundational method for obtaining this specific stereoisomer, which proved crucial for its use in asymmetric synthesis and the study of stereochemistry.

Evolution of Synthesis Methodologies

Early synthetic routes to dithiols, the class of compounds to which this compound belongs, often involved the reaction of dihalides with a source of hydrosulfide (B80085) ions. A common historical method for preparing thiols, in general, has been the reaction of an alkyl halide with sodium hydrosulfide. Another established method involves the S-alkylation of thiourea (B124793) with an alkyl halide, followed by hydrolysis of the resulting isothiouronium salt.

For this compound specifically, a logical and historically significant synthetic pathway proceeds from the readily available precursor, 2,3-butanediol (B46004). This multi-step synthesis involves the conversion of the diol to a dihalide, followed by displacement of the halides with a thiol-containing nucleophile.

Key Historical Synthesis Pathway

A representative historical synthesis of this compound can be outlined as follows:

-

Halogenation of 2,3-Butanediol: The first step involves the conversion of 2,3-butanediol to a dihaloalkane, typically 2,3-dibromobutane (B42614). This can be achieved using a variety of halogenating agents.

-

Nucleophilic Substitution with a Thiol Precursor: The resulting 2,3-dibromobutane is then treated with a nucleophilic sulfur source to introduce the thiol groups. A common reagent for this transformation is potassium thioacetate (B1230152). This reaction proceeds via an SN2 mechanism, leading to the formation of a di-thioacetate intermediate.

-

Hydrolysis to the Dithiol: The final step is the hydrolysis of the di-thioacetate ester to yield this compound. This is typically carried out under basic conditions.

The following diagram illustrates this historical synthetic workflow:

Detailed Experimental Protocols

Synthesis of L(+)-2,3-Butanedithiol (Adapted from the principles of Corey and Mitra, 1962)

-

Step 1: Preparation of L-(+)-2,3-Dibromobutane from L-(+)-2,3-Butanediol.

-

L-(+)-2,3-Butanediol is reacted with a suitable brominating agent, such as phosphorus tribromide or hydrobromic acid, to yield L-(+)-2,3-dibromobutane. The reaction is typically carried out in an inert solvent and may require heating. Purification is achieved through distillation.

-

-

Step 2: Formation of L-(+)-2,3-Butanedithiol Diacetate.

-

L-(+)-2,3-Dibromobutane is treated with a solution of potassium thioacetate in a suitable solvent, such as ethanol (B145695) or acetone. The reaction mixture is heated under reflux to drive the nucleophilic substitution to completion. The product, L-(+)-2,3-Butanedithiol diacetate, is then isolated by extraction and purified.

-

-

Step 3: Hydrolysis to L-(+)-2,3-Butanedithiol.

-

The purified L-(+)-2,3-Butanedithiol diacetate is hydrolyzed by treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction mixture is then acidified, and the resulting L-(+)-2,3-Butanedithiol is extracted and purified by distillation under reduced pressure.

-

Historical Applications

The initial documented application of this compound, particularly the optically active form, was as a resolving agent for racemic carbonyl compounds . This application, highlighted in the 1962 paper by Corey and Mitra, was of significant importance in the field of stereochemistry, allowing for the separation of enantiomers of aldehydes and ketones.

Over time, the applications of this compound have expanded. Its characteristic sulfurous odor has led to its use as a flavoring agent in the food industry and as a component in fragrances .

Quantitative Data

The following table summarizes key quantitative data for this compound:

| Property | Value |

| Molecular Formula | C₄H₁₀S₂ |

| Molecular Weight | 122.25 g/mol |

| Boiling Point | 174-176 °C (at atmospheric pressure) |

| Density | 0.997 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.519 |

Conclusion

From its likely origins in the mid-20th century as a tool for stereochemical studies, this compound has evolved into a compound with diverse applications. The foundational synthetic work, particularly the preparation of its optically active forms, paved the way for its use in specialized areas of chemistry. While the very first synthesis remains to be definitively identified, the historical pathway from 2,3-butanediol represents a classic and logical approach to its preparation, reflecting the fundamental principles of organic synthesis developed during that era. Today, it continues to be a relevant molecule in both academic research and various industries.

Theoretical and Computational Elucidation of 2,3-Butanedithiol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,3-butanedithiol. Given the limited direct research on this specific dithiol, this document leverages established computational and experimental data from its structural analog, 2,3-butanediol (B46004), to outline a robust framework for investigation. This guide is intended to serve as a foundational resource for researchers seeking to explore the conformational landscape, spectroscopic properties, and potential biological interactions of this compound.

Core Physicochemical and Spectroscopic Data

A summary of the known physicochemical properties of this compound is presented below. These experimental values provide essential benchmarks for computational validation.

| Property | Value | Source |

| Molecular Formula | C4H10S2 | PubChem[1] |

| Molecular Weight | 122.25 g/mol | NIST WebBook[2] |

| CAS Number | 4532-64-3 | NIST WebBook[2] |

| Boiling Point | 86.0 - 87.0 °C @ 50.0 mmHg | PubChem[1] |

| Density | 0.997 g/cm³ (at 20 °C) | PubChem[1] |

| Refractive Index | 1.517 - 1.527 | PubChem[1] |

| IUPAC Name | butane-2,3-dithiol | PubChem[1] |

Proposed Computational Research Workflow

The following diagram outlines a recommended workflow for the theoretical and computational investigation of this compound. This workflow is adapted from established practices in computational chemistry for small molecules.

Conformational Analysis

The conformational landscape of this compound is expected to be a critical determinant of its reactivity and biological activity. Analogous to 2,3-butanediol, the key dihedral angles governing the conformation are the C-C backbone and the C-S bonds.

Stereoisomers and Key Dihedrals

This compound exists as three stereoisomers: a meso form ((R,S)) and a pair of enantiomers ((S,S) and (R,R)).[3] For each of these, the conformational space is primarily defined by the S-C-C-S dihedral angle. It is hypothesized that, similar to the O-C-C-O dihedral in 2,3-butanediol, the gauche and anti conformations will be the most significant.[3][4] The potential for intramolecular hydrogen bonding between the two thiol groups (S-H···S) may stabilize gauche conformers.[5]

The following diagram illustrates the potential conformational isomers based on the S-C-C-S dihedral angle.

Predicted Rotational Barriers

Based on studies of 2,3-butanediol, the barriers for intramolecular rearrangement of the S-C-C-S dihedral angle are expected to be in the range of 20 to 30 kJ/mol.[4][6] The barriers to internal rotation of the S-H groups are predicted to be significantly lower, likely less than 10 kJ/mol.[4][6]

| Parameter | Predicted Value (kJ/mol) | Basis of Prediction |

| S-C-C-S Rotational Barrier | 20 - 30 | Analogy to 2,3-butanediol O-C-C-O barrier.[4][6] |

| H-S-C-C Rotational Barrier | < 10 | Analogy to 2,3-butanediol O-H rotation barrier.[4][6] |

Proposed Experimental Protocols (Computational)

The following protocols outline detailed methodologies for the computational investigation of this compound, based on methods successfully applied to analogous molecules.[4][6]

Protocol for Conformational Search and Optimization

-

Initial Structure Generation : Generate 3D structures for the (R,S), (S,S), and (R,R) stereoisomers of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search : Perform a systematic or stochastic conformational search for each stereoisomer using a molecular mechanics force field (e.g., MMFF94). This will identify a set of low-energy starting geometries.

-

Quantum Mechanical Optimization : Subject each identified conformer to full geometry optimization and frequency calculation using Density Functional Theory (DFT). A suitable level of theory would be B3LYP with the 6-311++G(d,p) basis set.[4][6] The absence of imaginary frequencies will confirm that each structure is a true minimum on the potential energy surface.

-

Energy Refinement : To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with an augmented basis set (e.g., aug-cc-pVTZ).[4][6]

-

Transition State Search : For the interconversion between stable conformers, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton (STQN) method). The identification of a single imaginary frequency will characterize the transition state.

Protocol for Spectroscopic Property Simulation

-

Vibrational Spectra (IR and Raman) : The harmonic vibrational frequencies and intensities can be obtained from the DFT frequency calculations performed in the optimization protocol. These can be used to generate theoretical IR and Raman spectra. Anharmonic corrections can be applied for more accurate comparison with experimental data.[7]

-

NMR Spectra : Calculate NMR shielding tensors for each nucleus (¹H and ¹³C) using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311++G(d,p)). Chemical shifts can then be referenced against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Protocol for Investigating Metal Complexation

Given the known chelating properties of dithiols, investigating the interaction of this compound with various metal ions is of significant interest.[8][9]

-

Complex Generation : Construct initial geometries of this compound complexed with relevant metal cations (e.g., Zn²⁺, Fe²⁺, Cu²⁺, Hg²⁺, Pb²⁺).

-

Geometry Optimization : Optimize the geometry of these metal complexes using DFT. The choice of functional and basis set should be appropriate for the metal ion being studied (e.g., B3LYP with a mixed basis set, such as 6-311++G(d,p) for non-metal atoms and a LANL2DZ effective core potential for heavier metals).

-

Binding Energy Calculation : Calculate the binding energy of the metal-ligand complex to determine the stability of the chelate. This involves subtracting the energies of the optimized free ligand and metal ion from the energy of the optimized complex.

-

Electronic Structure Analysis : Perform Natural Bond Orbital (NBO) analysis to investigate the nature of the metal-sulfur bonds and the charge transfer between the ligand and the metal.[10]

Potential Applications in Drug Development

The thiol groups of this compound make it a candidate for several applications in drug development and chemical biology:

-

Antioxidant : Thiols are known radical scavengers. Computational studies can elucidate the mechanism of antioxidant activity by calculating bond dissociation enthalpies (BDEs) of the S-H bonds and reaction pathways with biologically relevant free radicals.[11][12]

-

Metal Chelation Therapy : Dithiols are effective chelating agents for heavy metals. Computational modeling can predict the binding affinities and selectivity of this compound for various toxic metal ions, aiding in the design of new chelation therapies.[9]

-

Enzyme Inhibition : The vicinal thiol arrangement may interact with active sites of metalloenzymes or enzymes with disulfide bonds. Molecular docking studies can be employed to predict the binding affinity and pose of this compound within the active sites of target proteins.

This guide provides a foundational framework for the theoretical and computational exploration of this compound. By applying these established methodologies, researchers can gain significant insights into the structure, properties, and potential applications of this molecule, thereby accelerating its development for scientific and therapeutic purposes.

References

- 1. This compound | C4H10S2 | CID 548353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. estudogeral.uc.pt [estudogeral.uc.pt]

- 4. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Determination and metabolism of dithiol chelating agents. VIII. Metal complexes of meso-dimercaptosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2,3-Butanedithiol: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Butanedithiol, a vicinal dithiol, is a versatile chemical compound with significant potential across a spectrum of research and development applications. Its two thiol groups in close proximity give rise to unique chelating, reducing, and crosslinking properties. This in-depth technical guide explores the core research applications of this compound, providing detailed experimental methodologies, quantitative data, and visualizations of key processes to facilitate its use in the laboratory.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C4H10S2 | [1] |

| Molecular Weight | 122.25 g/mol | [2] |

| Boiling Point | 86-87 °C at 50 mmHg | [2] |

| Density | 0.995 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5194 | [2] |

| CAS Number | 4532-64-3 | [3] |

| IUPAC Name | butane-2,3-dithiol | [1] |

Research Application 1: Nanoparticle and Quantum Dot Synthesis

The thiol groups of this compound exhibit a strong affinity for the surfaces of noble metals and semiconductor nanocrystals, making it an excellent capping and stabilizing agent in the synthesis of nanoparticles and quantum dots. As a dithiol, it can bridge between nanoparticles, inducing controlled aggregation or forming stable, crosslinked networks.

Generalized Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles

This protocol outlines a general method for the synthesis of gold nanoparticles (AuNPs) using this compound as a capping agent, adapted from established methods for thiol-capped AuNPs.[4]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Sodium borohydride (B1222165) (NaBH₄)

-

This compound

-

Deionized water

Procedure:

-

Preparation of Gold Precursor Solution: Prepare a solution of HAuCl₄ in deionized water (e.g., 30 mM).

-

Phase Transfer: In a flask, mix the aqueous HAuCl₄ solution with a solution of a phase transfer catalyst (e.g., tetraoctylammonium bromide) in toluene. Stir vigorously until the gold salt is transferred to the organic phase, indicated by a color change from yellow to deep orange in the toluene layer.

-

Addition of Capping Agent: To the organic phase, add a solution of this compound in toluene. The molar ratio of Au to this compound can be varied to control the final nanoparticle size. A typical starting ratio is 1:2.

-

Reduction: While stirring vigorously, rapidly inject a freshly prepared aqueous solution of NaBH₄ (e.g., 0.4 M) into the reaction mixture. The solution should immediately turn dark brown/black, indicating the formation of AuNPs.

-

Purification: Continue stirring for at least 3 hours. Separate the organic phase and wash it several times with deionized water. The nanoparticles can be precipitated by adding ethanol and collected by centrifugation.

-

Characterization: Resuspend the purified AuNPs in a suitable solvent (e.g., toluene or chloroform) for characterization by UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) to determine their size, shape, and stability.

Quantitative Data: Characterization of Thiol-Capped Gold Nanoparticles

While specific data for this compound-capped AuNPs is limited, the following table provides typical characterization data for AuNPs synthesized with monofunctional and bifunctional arenethiols, which can serve as a reference.[4]

| Au:S Molar Ratio | Nanoparticle Mean Diameter (nm) | Standard Deviation (nm) |

| 0.75:1 | 2.8 | 0.5 |

| 1.5:1 | 3.5 | 0.6 |

| 6:1 | 5.2 | 0.8 |

| 15:1 | 8.5 | 1.5 |

Research Application 2: Reducing Agent in Proteomics

In proteomics, the reduction of disulfide bonds in proteins is a critical step for denaturation and subsequent enzymatic digestion for mass spectrometry analysis. This compound, similar to the commonly used dithiothreitol (B142953) (DTT), can efficiently reduce disulfide bonds.

Generalized Experimental Protocol: Protein Reduction for Mass Spectrometry

This protocol is a generalized procedure for the reduction of protein disulfide bonds using this compound, adapted from standard proteomics workflows.[5][6][7][8]

Materials:

-

Protein sample in a suitable buffer (e.g., ammonium (B1175870) bicarbonate)

-

This compound

-

Iodoacetamide (B48618) (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Denaturation and Reduction: To the protein sample, add a denaturing agent (e.g., urea (B33335) to a final concentration of 8 M). Add this compound to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 25 mM to alkylate the free thiols and prevent disulfide bond reformation. Incubate in the dark at room temperature for 20 minutes.

-

Quenching: Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as DTT or additional this compound.

-

Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 1 M. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

-

Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.

Visualizing the Proteomics Workflow

Research Application 3: Crosslinking Agent in Polymer Chemistry

The two thiol groups of this compound can react with various functional groups, such as acrylates, epoxides, and isocyanates, to form crosslinked polymer networks. This property is valuable for tuning the mechanical and thermal properties of materials.

Thiol-Ene "Click" Chemistry

A particularly efficient method for forming crosslinked networks is the thiol-ene reaction, a "click" chemistry reaction that proceeds with high yield and selectivity under mild conditions, often initiated by UV light.[9][10] In this reaction, a thiol adds across a carbon-carbon double bond (an "ene"). When a dithiol like this compound reacts with a di- or multi-functional "ene," a crosslinked polymer network is formed.

Visualizing the Thiol-Ene Crosslinking Mechanism

Quantitative Data: Crosslinking Efficiency

| Thiol Concentration (wt%) | Polymerization Threshold (mW) |

| 0 | 1.8 |

| 10 | 1.5 |

| 20 | 1.2 |

| 30 | 1.0 |

| 40 | 1.1 |

| 50 | 1.3 |

Research Application 4: Chelation of Metal Ions

The vicinal thiol groups of this compound make it an effective chelating agent for various metal ions. This property is relevant in applications such as heavy metal remediation, as a component in sensor development, and for the stabilization of metal complexes. The stability of these complexes is described by their stability constants (log K). While specific stability constants for this compound are not widely published, data for other dithiol-metal complexes can provide an indication of its potential binding affinities.

This compound is a valuable and versatile reagent with broad applicability in materials science, biochemistry, and analytical chemistry. Its utility as a capping agent for nanoparticles, a reducing agent in proteomics, a crosslinker in polymer synthesis, and a chelating agent for metal ions highlights its significance in modern research. The generalized protocols and conceptual diagrams provided in this guide serve as a foundation for researchers to explore and adapt the use of this compound for their specific research needs. Further investigation into the quantitative aspects of its performance in these applications will undoubtedly uncover new and exciting opportunities for this remarkable compound.

References

- 1. This compound | C4H10S2 | CID 548353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4532-64-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Mono- and bi-functional arenethiols as surfactants for gold nanoparticles: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Butanedithiol: Properties, Synthesis, and Applications

FOR IMMEDIATE RELEASE